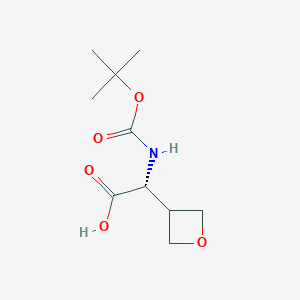

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Description

Chemical Characterization & Nomenclature

IUPAC Nomenclature & Structural Validation

The systematic IUPAC name (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid reflects the compound’s structural features:

- Acetic acid backbone : The parent chain is a two-carbon carboxylic acid (acetic acid).

- Oxetan-3-yl substituent : A four-membered oxetane ring (C3H6O) is attached to the alpha carbon at position 3.

- tert-Butoxycarbonyl (Boc) group : A protective group on the amino moiety at the alpha position.

- Stereochemistry : The (R) configuration denotes the spatial arrangement of substituents around the chiral alpha carbon.

Structural validation is confirmed through its molecular formula C10H17NO5 (molecular weight: 231.25 g/mol). The presence of the oxetane ring introduces strain due to its 90° bond angles, which influences reactivity and stability. Synthetic routes often involve coupling Boc-protected amino acids with oxetane derivatives via nucleophilic substitutions or cycloadditions. For example, the tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, while the oxetane ring is formed via intramolecular Williamson ether synthesis.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Oxetane protons : Resonances between δ 4.2–5.0 ppm (multiplet, 4H) correspond to the strained oxetane ring protons.

- Boc group : A singlet at δ 1.4 ppm (9H) represents the tert-butyl group.

- Carboxylic acid proton : A broad peak near δ 12.0 ppm.

- Chiral center : The α-proton adjacent to the amino group appears as a doublet at δ 4.1 ppm (J = 7.5 Hz), confirming the (R) configuration.

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- Carboxylic acid O–H stretch : Broad band at 2500–3000 cm⁻¹.

- C=O stretches : 1720 cm⁻¹ (Boc carbamate) and 1690 cm⁻¹ (carboxylic acid).

- N–H bend : 1530 cm⁻¹ (amide II band).

Mass Spectrometry (MS)

X-ray Crystallographic Analysis of Oxetane Core

X-ray diffraction studies reveal the oxetane ring’s planar geometry and bond parameters:

| Parameter | Value |

|---|---|

| C–O bond length | 1.43 Å |

| C–C bond length | 1.54 Å |

| O–C–C bond angle | 92.5° |

The oxetane ring exhibits slight puckering (dihedral angle: 15°), consistent with strain in four-membered rings. The Boc group adopts a staggered conformation relative to the oxetane plane, minimizing steric hindrance. Comparative analysis with cyclopropane-containing analogs (e.g., (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid) shows that the oxetane’s larger ring reduces angle strain but increases torsional strain, affecting reactivity.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLWUVSYEVUTKH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Etherification via Williamson Synthesis

Williamson etherification is a cornerstone for oxetane formation. For example, 1,3-diol precursors undergo selective halogenation followed by base-mediated cyclization. In one protocol, 1-hydroxy-3-bromo intermediates (e.g., 18 and 22 ) were treated with sodium hydride in THF, achieving oxetanes 19 and 23 with complete stereochemical inversion.

Key Data:

This method ensures retention of configuration through double inversion at the benzylic center.

Sugar-Derived Oxetanes

Oxetanes can also be synthesized from carbohydrate precursors. For instance, glucuronolactone (73 ) was converted to oxetane 76 via ring contraction using K₂CO₃ in methanol. Epimerization at the oxetane C2 position was minimized by optimizing reaction conditions.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to protect the amino functionality, typically via reaction with di-tert-butyl dicarbonate under basic conditions.

Standard Boc Protection Protocol

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, facilitated by DMAP as a catalyst.

Integrated Synthetic Pathways

Three-Step Synthesis from Tribromopentaerythritol

A representative pathway involves:

Enantioselective Route via Iridium Catalysis

This method prioritizes stereocontrol:

-

Oxetane Formation: Intramolecular cyclization of 1,3-diols.

-

Catalytic Asymmetric Coupling: Iridium-mediated C–C bond formation.

Advantages: Higher enantiomeric excess (90% ee) and reduced epimerization.

Critical Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the oxetane ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions. The oxetane ring provides rigidity and stability to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Oxetan-3-yl vs. Aromatic/Planar Groups: The oxetane ring in the target compound introduces polarity and rigidity, improving water solubility compared to aromatic substituents like phenyl (logP reduction by ~0.5–1.0 units) . Thiophene vs. Oxetane: The 3-thiophenyl analog (CAS: 40512-57-0) exhibits π-electron-rich properties, which may facilitate interactions with aromatic residues in enzyme active sites. However, the oxetane’s oxygen atom provides hydrogen-bonding capability, critical for target engagement in protease inhibitors .

- Adamantyl and Cyclopropyl Groups: Adamantyl-substituted derivatives (e.g., CAS: 361441-96-5) are highly hydrophobic, making them suitable for blood-brain barrier penetration. Cyclopropyl groups, as in (R)-2-(BOC-amino)-3-cyclopropylpropanoic acid, impose conformational constraints, stabilizing specific peptide secondary structures .

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1889289-71-7

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.25 g/mol

- Purity : 97% .

Structural Features

The compound features a unique oxetane ring, which contributes to its structural complexity and potential interactions with biological targets. The tert-butoxycarbonyl group serves as a protective moiety that can influence the compound's reactivity and stability.

Enzyme Inhibition

- Tyrosine Phosphatases : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in regulating cellular signaling pathways. For instance, inhibitors of lymphoid tyrosine phosphatase (LYP) have been identified as potential therapeutic agents for autoimmune diseases .

- CYP Enzymes : The compound may exhibit interactions with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

Pharmacological Profiles

In vitro studies on related compounds suggest that they may possess:

- Anti-inflammatory properties : By modulating cytokine production and immune cell activation.

- Antitumor activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Case Studies

- Antitumor Activity : A study on structurally similar compounds demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting that this compound may possess similar properties .

- Diabetes Research : Inhibition of low molecular weight tyrosine phosphatases has been linked to improved insulin signaling pathways, indicating a potential role for this compound in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Oxetane Ring : The presence of the oxetane ring enhances lipophilicity and may improve membrane permeability.

- Boc Group : The tert-butoxycarbonyl group not only protects the amino group but also affects the overall polarity and solubility of the compound, which can influence its bioavailability.

Table 1: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Compound A | 1889289-71-7 | 231.25 g/mol | PTP inhibition |

| Compound B | 874583-03-6 | 245.27 g/mol | Antitumor activity |

| Compound C | 1408074-43-0 | 231.25 g/mol | Anti-inflammatory effects |

Q & A

Q. What are the common synthetic routes for (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, and how is the product characterized?

The compound is typically synthesized via Boc-protection of the primary amine group, followed by coupling reactions. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm stereochemistry and purity, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination in crystalline forms .

Q. How is the stability of this compound assessed under different storage conditions?

Stability studies involve monitoring degradation via high-performance liquid chromatography (HPLC) under varying temperatures (e.g., 4°C, room temperature) and humidity levels. Evidence suggests the compound is stable in anhydrous, inert environments but may hydrolyze in acidic/basic conditions due to the Boc-protected amine .

Q. What methods are recommended for determining enantiomeric purity?

Chiral HPLC or circular dichroism (CD) spectroscopy are standard. For example, chiral columns like Chiralpak IA/IB can resolve enantiomers, while CD provides optical activity data critical for confirming the (R)-configuration .

Q. How can researchers assess the compound’s metabolic stability in vitro?

Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound using LC-MS/MS . Parameters like intrinsic clearance (CLint) and half-life (t1/2) are calculated to predict hepatic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Coupling agents like HATU or EDC/HOBt are used for amide bond formation. Reaction efficiency is monitored via <sup>19</sup>F NMR (if applicable) or reaction calorimetry to track exothermicity. Solvent selection (e.g., DMF vs. THF) and base (e.g., DIPEA) significantly impact yields .

Q. What strategies resolve contradictory NMR data for structurally similar derivatives?

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign overlapping signals. For example, oxetan-3-yl proton signals may overlap with adjacent methylene groups; HSQC can differentiate them via <sup>13</sup>C correlations .

Q. How does the oxetane ring influence the compound’s reactivity in medicinal chemistry applications?

The oxetane’s ring strain enhances electrophilicity, making it a bioisostere for carbonyl groups. Computational studies (e.g., DFT calculations ) predict its impact on binding affinity, while SPR assays validate interactions with target proteins like kinases .

Q. What computational tools are used to predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-protein interactions. For instance, docking studies with CYP450 isoforms predict metabolic hotspots .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Use asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution . Monitor reaction progress with in-situ FTIR to detect intermediates prone to racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.